molecular formula C6H10O3 B1618027 1-(1,3-Dioxolan-2-yl)acetone CAS No. 767-04-4

1-(1,3-Dioxolan-2-yl)acetone

Cat. No.: B1618027
CAS No.: 767-04-4
M. Wt: 130.14 g/mol
InChI Key: FXHIOQYSZLPDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Dioxolane Derivative within Methyl Ketone Chemistry

1-(1,3-Dioxolan-2-yl)acetone is fundamentally a derivative of acetone (B3395972), where one of the methyl groups is substituted with a 1,3-dioxolane (B20135) ring. ontosight.ai This structural feature places it within the broader class of dioxolanes, which are cyclic acetals or ketals formed from the reaction of a carbonyl compound with a 1,2- or 1,3-diol. organic-chemistry.org The 1,3-dioxolane ring in this molecule is derived from ethylene (B1197577) glycol and one of the carbonyl groups of acetoacetaldehyde (B1229124) (or its synthetic equivalent).

The presence of the dioxolane ring serves as a protecting group for a carbonyl functionality. This protection strategy is a cornerstone of multi-step organic synthesis, allowing for selective reactions at other sites of a molecule without interference from the masked carbonyl group. The reactivity of the remaining methyl ketone group, particularly the carbonyl and the adjacent α-protons, is a focal point of its chemistry, enabling a variety of transformations. ontosight.ai

PropertyValue
Molecular FormulaC6H10O3
Average Mass130.143 g/mol
Monoisotopic Mass130.062994 g/mol
IUPAC Name1-(1,3-dioxolan-2-yl)propan-2-one
Table 1: Physicochemical Properties of this compound epa.govncats.io

Significance as a Versatile Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai The dioxolane moiety can be selectively removed under acidic conditions to reveal a reactive aldehyde, while the ketone functionality can undergo a wide array of chemical reactions. organic-chemistry.org This dual reactivity allows for a stepwise and controlled construction of intricate molecular architectures.

Its utility is demonstrated in the synthesis of various organic compounds where the introduction of a β-dicarbonyl or a related structural unit is required. For instance, it can serve as a precursor to 1,3-dicarbonyl systems, which are prevalent in many natural products and pharmaceuticals. researchgate.net The ability to unmask the protected aldehyde at a desired stage provides a strategic advantage in complex total synthesis projects.

Overview of Key Research Domains

The application of this compound spans several key research domains within organic chemistry and related fields:

Pharmaceutical Synthesis: The structural motifs accessible from this intermediate are found in numerous biologically active molecules. Researchers in medicinal chemistry utilize it as a building block for the synthesis of novel drug candidates. ontosight.airasayanjournal.co.in

Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, and this compound can be a key starting material. ontosight.ai

Natural Product Synthesis: The synthesis of complex natural products often requires the use of versatile and stereochemically defined building blocks. This compound and its derivatives have been employed in the total synthesis of various natural products. orgsyn.orgorgsyn.org

Materials Science: In the field of materials science, this compound can be used in the production of specialty polymers and other advanced materials. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767-04-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)propan-2-one

InChI

InChI=1S/C6H10O3/c1-5(7)4-6-8-2-3-9-6/h6H,2-4H2,1H3

InChI Key

FXHIOQYSZLPDAR-UHFFFAOYSA-N

SMILES

CC(=O)CC1OCCO1

Canonical SMILES

CC(=O)CC1OCCO1

Other CAS No.

767-04-4

Pictograms

Acute Toxic

Origin of Product

United States

Iii. Chemical Reactivity and Advanced Transformations of 1 1,3 Dioxolan 2 Yl Acetone

Reactivity of the Carbonyl Moiety

The ketone functional group in 1-(1,3-Dioxolan-2-yl)acetone is a primary site for chemical reactions. Its reactivity is characteristic of aliphatic ketones, centered around the electrophilic carbonyl carbon and the acidic α-hydrogens on the adjacent methylene (B1212753) group.

The carbonyl carbon of this compound is susceptible to attack by various nucleophiles. researchgate.net These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. A key advantage of the dioxolane protecting group is its general stability under the basic or neutral conditions often employed for nucleophilic additions. organic-chemistry.org

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) converts the ketone into a tertiary alcohol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(1,3-dioxolan-2-yl)propan-2-ol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The latter is a stronger reducing agent, but both proceed with preservation of the dioxolane ring. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

The stability of the dioxolane ring under these conditions allows for selective modification of the ketone functionality without affecting the protected carbonyl group it masks.

The methylene group situated between the carbonyl group and the dioxolane ring possesses acidic protons. In the presence of a base, one of these protons can be abstracted to form a nucleophilic enolate. This enolate is a key intermediate in various condensation reactions, most notably the aldol (B89426) condensation. mnstate.edu

In a self-condensation reaction, the enolate of this compound can attack the carbonyl carbon of another molecule of itself. More commonly, it is used in mixed aldol condensations, where the enolate reacts with a different aldehyde or ketone that acts as the electrophile. mnstate.edu For example, in a base-catalyzed reaction with an aldehyde like benzaldehyde (B42025), the enolate would add to the benzaldehyde carbonyl, followed by dehydration to yield a conjugated enone. mnstate.edu This reactivity is analogous to the well-documented self-condensation of acetone (B3395972) to form products like mesityl oxide and isophorone. researchgate.netscribd.com

The general scheme for a base-catalyzed mixed aldol condensation is as follows:

Enolate Formation: A base removes an α-hydrogen to form the enolate. mnstate.edu

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone. mnstate.edu

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). mnstate.edu

Dehydration: Under certain conditions, the β-hydroxy ketone can eliminate a molecule of water to form an α,β-unsaturated ketone (the aldol condensation product). mnstate.edu

Transformations Involving the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a cyclic ketal that is generally stable under neutral and basic conditions but is susceptible to cleavage in the presence of acid. thieme-connect.de This property is the basis for its use as a protecting group for carbonyl compounds.

The cleavage of the dioxolane ring is typically an acid-catalyzed process. researchgate.net Protonation of one of the oxygen atoms in the ring makes it a good leaving group (an alcohol), facilitating the ring opening to generate a carbocation intermediate. nih.govmdpi.com This cation is then attacked by a nucleophile, such as water, to ultimately hydrolyze the ketal and regenerate the parent carbonyl group.

In the absence of a suitable nucleophile to trap the intermediate, or under specific catalytic conditions, ring-opening can lead to polymerization, as seen in the cationic ring-opening polymerization of the parent 1,3-dioxolane. rsc.org For this compound, such reactions are generally avoided in favor of controlled deprotection.

The primary synthetic utility of the dioxolane moiety in this compound is to protect one of the carbonyl groups of the parent diketone, acetoacetaldehyde (B1229124). Deprotection, or the removal of the protecting group, is a crucial step to unveil the original functionality. This is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org A wide array of Brønsted and Lewis acids can be used for this purpose. acs.org

Catalyst TypeExamplesTypical Conditions
Brønsted Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Aqueous solution or wet organic solvents
Lewis Acids Zirconium tetrachloride (ZrCl₄), Indium(III) triflate (In(OTf)₃), Erbium triflate (Er(OTf)₃)Wet nitromethane, acetone/water
Other Reagents Iodine (I₂), Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Neutral conditions in wet solvents

Table 1: Selected Catalysts and Conditions for the Deprotection of Cyclic Ketals. organic-chemistry.orgacs.org

The choice of catalyst and conditions often depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.org

A particularly mild and efficient method for deprotecting cyclic ketals is acid-catalyzed transacetalization (also known as acetal (B89532) exchange). acs.orgmdpi.com This process involves treating the dioxolane with an acid catalyst in the presence of a large excess of a simple ketone, most commonly acetone. organic-chemistry.org

The reaction equilibrium is driven towards the formation of the more stable, unprotected ketone and the new ketal (in this case, 2,2-dimethyl-1,3-dioxolane, from the reaction of ethylene (B1197577) glycol with acetone). The large excess of acetone shifts the equilibrium in favor of the deprotected product. This method is highly effective and avoids the use of strongly aqueous acidic conditions, which can be detrimental to sensitive substrates. organic-chemistry.org Various acid catalysts, such as p-toluenesulfonic acid, can be employed to facilitate this transformation. mdpi.com

Deprotection Strategies for Cyclic Acetals/Ketals

Hydrolysis in Aqueous or Wet Solvents

The dioxolane group, a cyclic ketal, serves as a protective shield for the carbonyl functional group in this compound. This protection can be reversed through hydrolysis, a reaction typically conducted in aqueous or wet solvents. The process is generally catalyzed by acids. organic-chemistry.orgwikipedia.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond, which leads to the formation of a resonance-stabilized carbocation intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation results in the formation of a hemiacetal, which then undergoes further reaction to yield the original ketone and ethylene glycol. The conversion from a hemiacetal to an acetal is an S(_N)1-type reaction. libretexts.org

The rate of hydrolysis is dependent on the pH of the solution. In acidic conditions (pH 1 to 4-5), the reaction rate is often independent of pH. However, at higher pH values, the rate can become linearly dependent on the concentration of the hydronium ion. sci-hub.se It has been observed that general acid catalysis plays a role in the hydrolysis of 1,3-dioxolanes. sci-hub.senih.gov This implies that not only the hydronium ion but also other acidic species present in the solution can contribute to the catalysis of the reaction.

While acid catalysis is the most common method, hydrolysis of acetals and ketals can also be achieved in neutral water under hydrothermal conditions, without the need for acidic reagents. researchgate.net The reaction can be accelerated by the presence of certain salts, such as calcium chloride. researchgate.net This method offers the advantage of avoiding a neutralization step after the reaction is complete. researchgate.net

Condition Catalyst Key Mechanistic Feature Outcome
Aqueous/Wet SolventAcid (e.g., H₃O⁺)Protonation of dioxolane oxygen, formation of a resonance-stabilized carbocation. libretexts.orgRegeneration of the ketone and ethylene glycol. wikipedia.org
HydrothermalNone (Neutral Water)Water acts as reactant and potentially as a catalyst. researchgate.netHydrolysis without the need for an acid catalyst. researchgate.net
Hydrothermal with SaltCalcium ChlorideAcceleration of the deacetalization reaction. researchgate.netEnhanced rate of hydrolysis. researchgate.net
Neutral Deprotection Methods (e.g., Catalytic Iodine, Cerium(III) Triflate)

While acidic hydrolysis is a standard method for the deprotection of dioxolanes, the use of strong acids can sometimes be incompatible with other functional groups present in a molecule. This has led to the development of neutral deprotection methods.

One such method involves the use of a catalytic amount of molecular iodine in a solvent like acetone. This protocol has been shown to be highly effective for the deprotection of both acyclic and cyclic O,O-acetals and ketals, affording the corresponding carbonyl compounds in excellent yields and within a short reaction time. A key advantage of this method is its chemoselectivity; functional groups that are sensitive to acid, such as double bonds, hydroxyl groups, acetate (B1210297) groups, tert-butyl ethers, and even furyl and ketone-oxime groups, remain intact under these conditions. researchgate.net

Another neutral deprotection method utilizes cerium(III) triflate in wet nitromethane. This system has proven to be an efficient and mild Lewis acid catalyst for the cleavage of the dioxolane protecting group. The reaction proceeds under neutral conditions, making it suitable for substrates with acid-labile functionalities.

The development of these neutral deprotection methods has expanded the synthetic utility of the dioxolane protecting group, allowing for its removal under conditions that preserve the integrity of other sensitive parts of a molecule.

Reagent Solvent Key Advantages
Catalytic IodineAcetoneFast reaction times, excellent yields, high chemoselectivity (preserves acid-sensitive groups). researchgate.net
Cerium(III) TriflateWet NitromethaneMild, efficient, proceeds under neutral conditions.

Oxidation and Reduction Chemistry

Oxidation of Dioxolane-Containing Ketones and Acetals (e.g., Permanganates, Chromium Trioxide, MCPBA, Molecular Oxygen with Catalysts)

The dioxolane moiety is generally stable to a range of oxidizing agents. organic-chemistry.org However, under specific conditions and with certain reagents, it can undergo oxidative cleavage. The presence of strong Lewis acids can increase the sensitivity of dioxolanes towards oxidants like potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (MCPBA). organic-chemistry.org

Strong oxidizing agents, particularly in acidic media, can lead to the cleavage of the acetal. For instance, perchloric acid (HClO₄) in dichloromethane (B109758) has been reported to cleave acetals. organic-chemistry.org While cyclic ketals and acetals are typically stable to mild high-valent chromium reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent, strongly acidic chromium reagents can oxidize them to lactones or other cleavage products. organic-chemistry.org

The development of catalytic oxidation systems using molecular oxygen as the primary oxidant is an area of active research, offering a more environmentally benign approach. These systems often employ transition metal catalysts to activate the molecular oxygen.

Reduction of Carbonyl Groups to Alcohols

The primary purpose of the dioxolane group in this compound is to protect the ketone functionality. This protection allows for selective reduction of other functional groups within a molecule without affecting the ketone. Once the desired reduction is achieved, the dioxolane can be removed to reveal the original ketone.

However, if the goal is to reduce the carbonyl group of the parent ketone, the reduction is carried out before the protection step. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone to the corresponding secondary alcohol.

In the context of a molecule already containing a dioxolane-protected ketone, such as this compound itself, the focus of reduction would be on other reducible functional groups that might be present in a more complex derivative. The dioxolane group itself is stable to these reducing agents. For example, research on (1,3-dioxolan-2-yl)furans has shown that the reduction of an ester group with lithium aluminum hydride can be achieved while preserving the dioxolane ring. researchgate.net

Reagent Functionality Targeted Outcome
Sodium Borohydride (NaBH₄)Ketone (unprotected)Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Ketone (unprotected), EstersSecondary Alcohol, Primary Alcohol

Reductive Alkylation Processes

Reductive alkylation is a powerful method for forming carbon-carbon or carbon-nitrogen bonds. In the context of this compound, this process would typically involve the reaction of the deprotected ketone with an amine in the presence of a reducing agent. This two-step, one-pot reaction first forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The dioxolane protecting group would need to be removed prior to the reductive alkylation of the ketone. The resulting ketone can then react with a primary or secondary amine under acidic conditions to form an iminium ion, which is then reduced by a reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Radical Chemistry and Photochemical Reactions of Dioxolane Moieties

The dioxolane ring can participate in radical and photochemical reactions. One notable reaction is the radical-mediated addition of the dioxolane ring to an imine. This process, which can be initiated by a radical initiator, allows for the formation of a new carbon-carbon bond at the 2-position of the dioxolane ring. This provides a route to synthesize protected α-amino aldehydes. This reaction is often metal-free and redox-neutral. organic-chemistry.org

Photochemical reactions of dioxolanes have also been explored. For instance, the photoaddition of 1,3-dioxolane to certain aromatic compounds can occur, leading to the formation of more complex molecular architectures. These reactions often proceed via radical intermediates generated by the photochemical excitation of one of the reactants.

Furthermore, the dioxolane ring can be involved in ring-opening reactions under radical conditions. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.

Iv. Synthesis and Investigation of Derivatives, Analogues, and Stereoisomers

Synthesis of Substituted 1-(1,3-Dioxolan-2-yl)acetone Analogues (e.g., Butanone, Pentanone Derivatives)

The synthesis of analogues of this compound, such as those incorporating butanone or pentanone structures, typically involves the modification of the carbon chain attached to the dioxolane ring. These syntheses often leverage the stability of the dioxolane group as a protecting group for a carbonyl function while other parts of the molecule are manipulated.

One common strategy involves the alkylation of a precursor containing the 1,3-dioxolane (B20135) moiety. For instance, organometallic reagents can be added to an appropriate electrophile to extend the carbon chain. While direct alkylation of this compound can be challenging, alternative routes starting from different dioxolane-containing building blocks are frequently employed. For example, the reaction of 2-(bromomethyl)-1,3-dioxolane with a suitable nucleophile can introduce the desired carbon framework.

Research has demonstrated the synthesis of more complex analogues, indicating the feasibility of producing butanone and pentanone derivatives. For example, the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)-1-phenyl-1-butanone highlights a methodology where a four-carbon chain is attached to the dioxolane ring. chemsynthesis.com Similarly, the preparation of 1-(1,3-dioxolan-2-yl)-4-methyl-3-(2-thienyl)-3-pentanol illustrates the construction of a substituted pentanol (B124592) chain, which could be subsequently oxidized to the corresponding pentanone. chemsynthesis.com These examples underscore the modularity of synthetic approaches that utilize the 1,3-dioxolane group to access a variety of ketone analogues.

Table 1: Examples of Synthesized Analogues

Compound NameMolecular FormulaKey Synthetic Feature
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenyl-1-butanone chemsynthesis.comC₁₄H₁₈O₃Construction of a butanone derivative attached to a dioxolane ring.
1-(1,3-dioxolan-2-yl)-4-methyl-3-(2-thienyl)-3-pentanol chemsynthesis.comC₁₃H₂₀O₃SFormation of a substituted pentanol chain, a precursor to a pentanone.

Introduction of Heterocyclic Ring Systems (e.g., Triazole, Imidazole (B134444), Pyridine (B92270) Derivatives)

The this compound framework is a valuable precursor for synthesizing molecules that incorporate various heterocyclic ring systems. The dioxolane-protected carbonyl group allows for selective reactions to build or attach heterocycles like triazoles, imidazoles, and pyridines.

Triazole Derivatives: The synthesis of triazole-containing compounds often involves the reaction of a dioxolane intermediate with 1H-1,2,4-triazole. For instance, a key intermediate, 2-(bromomethyl)-2-aryl-1,3-dioxolane, can be reacted with 1H-1,2,4-triazole in the presence of a base like sodium methoxide (B1231860) in DMF to yield 1-(((2-aryl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole derivatives. nih.gov This method has been used to produce a variety of novel 1,2,4-triazole (B32235) compounds containing the 1,3-dioxolane ring system. nih.govresearchgate.net The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is another powerful method for creating 1,2,3-triazoles. frontiersin.org

Imidazole Derivatives: Imidazole rings can be introduced by reacting a suitable dioxolane precursor with imidazole. A typical procedure involves heating a chloroethyl-substituted dioxolane, such as 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolane, with imidazole in a solvent like acetonitrile (B52724). prepchem.com This nucleophilic substitution reaction results in the formation of a C-N bond, linking the dioxolane moiety to the imidazole ring. prepchem.com Various synthetic methods for imidazole derivatives often involve multi-component reactions or the condensation of dicarbonyl compounds with aldehydes and ammonia. uokerbala.edu.iquobasrah.edu.iqrsc.orgresearchgate.net

Pyridine Derivatives: The synthesis of pyridine derivatives can be achieved through various condensation and cyclization reactions. ijpsonline.comgoogle.com For example, 2-(4-Chloromethyl- nih.govlookchem.comdioxolan-2-yl)-pyridine has been synthesized from pyridine-2-aldehyde and 3-chloro-1,2-propanediol. lookchem.com The stability of these pyridine acetals under acidic conditions makes them useful for subsequent synthetic manipulations of pyridine aldehydes. lookchem.com The synthesis of new pyridine and fused pyridine derivatives often involves the reaction of precursor molecules with reagents like malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com

Table 2: Synthesis of Heterocyclic Derivatives

HeterocyclePrecursor ExampleReagent(s)Resulting Derivative Example
Triazole 2-(bromomethyl)-2-phenyl-1,3-dioxolane1H-1,2,4-triazole, Sodium Methoxide, KI, DMF1-(((2-phenyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole nih.gov
Imidazole 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolaneImidazole, Acetonitrile1-[2-(2-(4-chlorophenyl)-1,3-dioxolan-2-yl]ethyl]imidazole prepchem.com
Pyridine Pyridine-2-aldehyde3-chloro-1,2-propanediol, TsOH2-(4-Chloromethyl- nih.govlookchem.comdioxolan-2-yl)-pyridine lookchem.com

Organometallic Derivatives and Reagents (e.g., Zinc Bromide Complexes)

Organometallic derivatives containing the 1,3-dioxolane ring are important reagents in organic synthesis, particularly for forming carbon-carbon bonds. Zinc bromide complexes are notable examples, serving as versatile nucleophiles in cross-coupling reactions.

While not derived directly from this compound itself, closely related organozinc reagents like (1,3-dioxolan-2-ylmethyl)zinc bromide and 2-(1,3-dioxolan-2-yl)ethyl zinc bromide are commercially available or can be synthesized. sigmaaldrich.comsigmaaldrich.com These reagents are typically prepared by the reaction of the corresponding bromo-functionalized dioxolane with activated zinc.

(1,3-Dioxolan-2-ylmethyl)zinc bromide is utilized as a reagent in Negishi cross-coupling reactions to create C-C bonds with aryl or heteroaryl halides. sigmaaldrich.com It can also participate in iridium-catalyzed allylic alkylation reactions. sigmaaldrich.com The presence of the dioxolane group provides a masked aldehyde functionality that can be deprotected after the coupling reaction, offering a route to more complex molecules. The speciation of zinc(II) bromide solutions has been studied, confirming the existence of various complex species in solution, such as ZnBr₄²⁻. usgs.gov

Table 3: Dioxolane-Containing Organozinc Reagents

Reagent NameMolecular FormulaApplication
(1,3-Dioxolan-2-ylmethyl)zinc bromide sigmaaldrich.comC₄H₇BrO₂ZnNegishi cross-coupling, allylic alkylation
2-(1,3-Dioxolan-2-yl)ethyl zinc bromide sigmaaldrich.comC₅H₉BrO₂ZnC-C bond formation

Stereoselective Synthesis and Chiral Induction

The synthesis of specific stereoisomers of this compound derivatives is a significant area of research, as stereochemistry is crucial for the biological activity and material properties of molecules. Since this compound itself is achiral, stereoselectivity is introduced in the synthesis of its derivatives. nih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts, reagents, or auxiliaries. Chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like lactic or mandelic acid, have proven to be highly useful in asymmetric synthesis. mdpi.comresearchgate.net

An example of an enantioselective reaction is the catalytic ethylation of 3-(1,3-dioxolan-2-yl)-propanal, which can yield 1-(1,3-dioxolan-2-yl)-3-pentanol with enantiomeric ratios up to 86:14. researchgate.net This demonstrates that a chiral center can be introduced into a molecule containing the 1,3-dioxolane ring with a moderate to good degree of enantioselectivity. The resulting chiral alcohol is a direct precursor to a chiral pentanone analogue.

Diastereoselective reactions produce a preference for one diastereomer over others. The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. mdpi.com

The stereochemical outcome of the dioxolane formation is dependent on the geometry of the starting alkene. For example, a cis-alkene stereospecifically forms a meso 1,3-dioxolan-2-yl cation intermediate, while a trans-alkene forms a chiral cation intermediate. mdpi.com The subsequent nucleophilic attack on this intermediate dictates the final diastereomeric ratio of the product. This methodology allows for the controlled synthesis of specific diastereomers of substituted dioxolanes. mdpi.com

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution can be used to separate a racemic mixture into its constituent enantiomers. This is a critical technique for obtaining enantiomerically pure compounds.

Common methods include the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net After separation, the resolving agent is removed to yield the individual enantiomers. Another powerful and widely used technique is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation. These standard techniques are applicable to the resolution of chiral derivatives of this compound. researchgate.net

V. Applications in Complex Organic Synthesis and Advanced Building Blocks

Role as a Key Building Block for Multifunctional Organic Molecules

Organic building blocks are functionalized molecules that form the basis for the modular assembly of more complex structures, such as supramolecular complexes and organic molecular constructs. sigmaaldrich.com 1-(1,3-Dioxolan-2-yl)acetone exemplifies such a building block, offering two distinct reactive sites: the ketone carbonyl group and the latent aldehyde functionality masked as a 1,3-dioxolane (B20135). This dual-functionality allows chemists to perform sequential and selective reactions.

The development of multifunctional nanomaterials often requires precise control over the molecular structure of the constituent building blocks. klinger-lab.de The presence of the ketone allows for reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the dioxolane group remains stable under these conditions. Subsequently, the aldehyde can be deprotected under acidic conditions to participate in further transformations. This strategic protection and deprotection sequence is fundamental to the construction of multifunctional organic molecules where different parts of the molecule must be assembled in a specific order. The ability to fine-tune molecular properties by manipulating such building blocks is essential for creating new materials with customized functions. chemrxiv.orgsemanticscholar.org

Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemical Candidates

The 1,3-dioxolane moiety is a structural feature found in numerous biologically active compounds, making this compound a valuable intermediate in the synthesis of pharmaceutical and agrochemical agents. imist.manih.gov Compounds containing the 1,3-dioxolane ring have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov

For instance, certain 1,3-dioxolane derivatives are used as fungicides in agriculture and horticulture. google.com The synthesis of these agrochemicals often involves the alkylation of heterocyclic compounds like imidazole (B134444) or 1,2,4-triazole (B32235) with a functionalized dioxolane precursor. researchgate.net The structural framework provided by this compound can be elaborated to create complex side chains that are then attached to active heterocyclic cores. Furthermore, dioxolane-based compounds are utilized as solvents in agrochemical formulations. google.com The adaptability of the this compound scaffold allows for its incorporation into a variety of molecular designs aimed at discovering new therapeutic and crop protection agents.

Utilization as a Protecting Group for Carbonyl Functionalities

In organic synthesis, it is often necessary to protect one functional group while another part of the molecule is being modified. The 1,3-dioxolane group is a classic and widely used protecting group for carbonyl compounds (aldehydes and ketones). nih.govwikipedia.org It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. imist.maorganic-chemistry.org

The this compound molecule itself contains a dioxolane, which serves to protect a latent aldehyde functionality from reacting. This protection strategy is crucial in multistep syntheses. Dioxolanes are stable to a wide range of conditions, including basic, reductive, and oxidative environments, as well as organometallic reagents. organic-chemistry.orgthieme-connect.de This stability allows for selective reaction at the unprotected ketone group of this compound. Deprotection to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org

Table 1: Stability of 1,3-Dioxolane Protecting Group

Reagent/Condition Stability
Basic (e.g., LDA, t-BuOK) Stable
Nucleophilic (e.g., RLi, RMgX) Stable
Reductive (e.g., LiAlH₄, NaBH₄) Stable
Oxidative (e.g., KMnO₄, CrO₃) Stable

Application in Nucleoside Synthesis

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. The synthesis of these molecules involves the coupling of a heterocyclic base with a sugar moiety or a modified sugar mimic. wikipedia.org The 1,3-dioxolane ring is a key structural feature in several potent antiviral nucleoside analogues. nih.gov These dioxolane nucleosides function as reverse transcriptase inhibitors, halting viral DNA replication. nih.gov

Synthetic strategies often involve coupling a protected sugar-like fragment, which can be derived from precursors like this compound, with a purine (B94841) or pyrimidine (B1678525) base. google.com The ability to construct the dioxolane ring and subsequently modify other parts of the molecule is essential for creating these complex therapeutic agents. The stereoselective synthesis of these analogues is a significant challenge, and methods like the Silyl-Hilbert-Johnson reaction are commonly employed to control the stereochemistry at the anomeric carbon. wikipedia.org

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The dual reactivity of the molecule allows it to participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

For example, the ketone functionality can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. Following the initial cyclization, the protected aldehyde can be unmasked and used to build an adjacent ring system. This strategy is employed in the synthesis of fused heterocyclic systems, such as thienopyridines and furopyridazinones. researchgate.netsciforum.net The electron-withdrawing nature of substituents can play a key role in guiding these multi-component reactions. nih.gov The synthesis of mesoionic heterocycles like 1,3,4-thiadiazoles can also start from building blocks that are subsequently cyclized. mdpi.com The ability to construct complex scaffolds from relatively simple starting materials makes this compound a valuable tool in the synthesis of novel heteroaromatic compounds. mdpi.com

Involvement in Asymmetric Synthesis Methodologies

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric synthesis methodologies. While direct examples involving this compound in Negishi cross-couplings are not prevalent in the reviewed literature, its structural motifs are relevant to asymmetric synthesis. Chiral 1,3-dioxolanes are synthesized from enantiopure diols and used as chiral auxiliaries or building blocks. nih.gov

The synthesis of chiral molecules often relies on creating specific stereocenters. For example, the synthesis of certain nucleoside analogues requires the stereoselective construction of the C-N glycosidic bond. nih.govresearchgate.net The dioxolane ring, being part of a chiral sugar substitute, plays a crucial role in determining the final stereochemistry of the molecule. The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral product, are central to the modern preparation of many bioactive molecules derived from dioxolane-containing precursors.

Vi. Mechanistic Elucidation and Theoretical Investigations

Determination of Reaction Mechanisms (e.g., Radical Intermediates, Pericyclic Reactions)

The reaction mechanisms involving 1-(1,3-Dioxolan-2-yl)acetone and its analogues are understood through the study of key intermediates and reaction pathways, such as those involving radicals and pericyclic processes.

Radical Intermediates: Dioxolanyl radicals are significant intermediates in various reactions. For instance, the photolysis of a Barton ester derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid leads to a multi-step fragmentation. rsc.org This process generates a dioxolanyl radical, which can undergo further reactions like ring opening. rsc.org While the calculated barriers for this fragmentation are high, Born–Oppenheimer molecular dynamics simulations suggest that excess energy from the initial ester cleavage and decarboxylation can lead to the fragmentation of a "hot" dioxolanyl radical. rsc.org Time-resolved laser flash photolysis has provided evidence for the formation of such dioxolanyl radicals, which are key to understanding the subsequent products formed. rsc.org In other systems, reactions of compounds like 1,3-dioxole (B15492876) with tert-butoxy (B1229062) radicals have also shown evidence for the formation of corresponding 1,1-dioxyethyl radicals. researchgate.net The oxidation of 1,3-dioxolane (B20135) can also proceed via β-scission reactions, forming either the 1,3-dioxolan-2-yl radical or the 1,3-dioxolan-4-yl radical. researchgate.net

Pericyclic Reactions: Pericyclic reactions are concerted processes that proceed through a cyclic transition state without forming intermediates. msu.edulibretexts.org These reactions, which include cycloadditions and electrocyclic reactions, are characterized by their high stereospecificity and are generally unaffected by solvent changes or radical initiators. msu.edu

A theoretical study on a derivative, 2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile, investigated its [1+2] cycloaddition reaction with chlorocarbene. This type of reaction is a concerted process where a carbene adds to a double bond to form a cyclopropane (B1198618) ring. researchgate.net The study focused on whether the carbene would attack the C=C double bond of the malononitrile (B47326) part or the C=C double bond involving the dioxolane ring. Computational analysis indicated that the attack at the double bond of the 2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile is favored both kinetically and thermodynamically over attack at an alternative reactant like tetracyanoethylene (B109619) (TCE). researchgate.net Such cycloaddition reactions are a key class of pericyclic reactions for forming new rings. dspmuranchi.ac.inorganicchemistrydata.orgox.ac.uk

Computational Chemistry Approaches

Computational chemistry provides essential tools for understanding the structure, reactivity, and dynamics of molecules like this compound and its analogues.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and energetics of molecules, providing insights into reaction mechanisms. mdpi.comnih.gov

A DFT study at the B3LYP/6-31G(d) level of theory was conducted on the [1+2] cycloaddition reaction between chlorocarbene and 2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile, an analogue of this compound. researchgate.net The calculations determined the activation and reaction energies for the different possible pathways. The results showed that the activation enthalpy for the chlorocarbene to attack the double bond of the dioxolane derivative was significantly lower than for the attack on tetracyanoethylene (TCE), indicating the reaction is kinetically favored. researchgate.net The reaction was also found to be thermodynamically favorable, with negative reaction enthalpies. researchgate.net DFT calculations are frequently employed to explore the mechanistic and stereochemical outcomes of such cycloaddition reactions. mdpi.comresearchgate.netresearchgate.net For example, DFT has been used to study the hydrogenation of acetone (B3395972) on a Platinum surface, identifying the most stable adsorption modes and calculating the energetics of various surface species. researchgate.net

The following is an interactive data table. Click on the headers to sort the data.

Reaction PathwayTransition StateActivation Enthalpy (kcal/mol)Reaction Enthalpy (kcal/mol)
TCE + Chlorocarbene → P1TS14.3-50.5
TCE + Chlorocarbene → P2TS281.5-10.7
2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile + Chlorocarbene → P3TS30.1-57.9
2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile + Chlorocarbene → P4TS41.5-55.9

Data adapted from a DFT study on the [1+2] cycloaddition of chlorocarbene with tetracyanoethylene (TCE) and 2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for exploring the conformational landscape and intermolecular interactions of molecules in various environments. chemrxiv.orggwdg.de

Monte Carlo (MC) Simulations: MC simulations have been performed to investigate the structure of aqueous solutions of 1,4-dioxane, an analogue of the dioxolane ring system. nih.govresearchgate.net These simulations, conducted in NpT ensembles, successfully predicted solution densities that were in close agreement with experimental values. nih.govresearchgate.net The structural analysis revealed that dioxane molecules tend to arrange with favorable distances between their ring centers (4-8 Å) and can form aggregates like triads and tetrads. nih.govresearchgate.net The simulations also quantified the hydrogen bonding between the dioxane oxygen atoms and water molecules, finding an optimal interaction energy of -5.65 kcal/mol, which highlights the significant hydrogen-bond acceptor character of the dioxane ring. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations have been used to study the interaction of acetone with lipid membranes. nih.gov These simulations showed that acetone preferentially partitions into the water-free region of the lipid bilayer. Umbrella sampling MD revealed a small permeability barrier of approximately 0.5 kcal/mol for acetone to enter the membrane, with a favorable Gibbs free energy well of -3.6 kcal/mol inside the bilayer. nih.gov At higher concentrations, acetone was observed to disorder the phospholipid packing and increase membrane fluidity by acting as a spacer between lipid headgroups. nih.gov Such studies provide molecular-level insights into how the acetone moiety might interact with biological interfaces.

The accuracy of MD and MC simulations is highly dependent on the quality of the underlying force field, which is an empirical expression for the potential energy of a system. j-octa.com Force fields consist of parameters that describe bonded (bond, angle, torsion) and non-bonded (van der Waals, electrostatic) interactions. j-octa.com

Developing accurate force fields is a critical area of research, especially for novel or complex molecules not covered by standard force fields like AMBER, GAFF, or OPLS. j-octa.comnih.gov Class I force fields are the simplest, while Class II and III fields include more complex terms to improve accuracy, such as cross-terms and polarizability effects. j-octa.com For specific systems, force fields can be parameterized using data from high-level quantum mechanical calculations, such as DFT. rsc.org A method known as force matching, for instance, adjusts force field parameters to reproduce forces calculated via electronic structure methods. rsc.org While general force fields for organic molecules exist, specialized parameterization would be required to accurately model the specific conformational preferences and intermolecular interactions of this compound, particularly the coupling between the dioxolane ring and the acetone side chain.

Kinetic and Thermodynamic Studies of Reactions Involving this compound and Analogues

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy changes, which are fundamental to understanding and controlling chemical processes.

Thermodynamic Studies: Theoretical calculations offer a powerful means to determine the thermodynamics of reactions. In the DFT study of the [1+2] cycloaddition of 2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile, the reaction enthalpies (ΔH) were calculated. researchgate.net The results, summarized in the table in section 6.2.1, show that the formation of the cyclopropane ring adducts is highly exothermic, with reaction enthalpies ranging from -55.9 to -57.9 kcal/mol for the favored pathways. researchgate.net This strong thermodynamic driving force is consistent with the experimental observation that this reaction proceeds favorably. researchgate.net

Kinetic Studies: The kinetics of reactions involving the constituent parts of this compound have been investigated. The oxidation of 1,3-dioxolane, a potential biofuel, has been studied under various conditions using shock tubes, rapid compression machines, and jet-stirred reactors. researchgate.netkaust.edu.sa A detailed kinetic model was developed, with reaction rate coefficients and thermochemical data calculated theoretically or estimated by analogy. researchgate.net These studies revealed that the ring-opening β-scission pathway is crucial in the reaction mechanism. researchgate.net

Furthermore, the kinetics of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) synthesis through the condensation of glycerol (B35011) and acetone has been modeled. mdpi.com This reaction, which forms a dioxolane ring, was studied in a batch reactor to hypothesize the reaction mechanism and determine kinetic and thermodynamic parameters. mdpi.com Additionally, the Belousov-Zhabotinskii (BZ) reaction, a well-known oscillating chemical system, has been studied using a mixed organic substrate of 1,3-propanediol (B51772) and acetone. tubitak.gov.tr This work established empirical equations for the induction and oscillating periods as a function of reactant concentrations and temperature, providing insights into the complex kinetic behavior of the system. tubitak.gov.tr

The following is an interactive data table. Click on the headers to sort the data.

SystemStudy TypeKey Findings
1,3-Dioxolane OxidationExperimental (Shock Tube, RCM, JSR) & Kinetic ModelingRing-opening β-scission pathways are critical; a detailed kinetic model was developed. researchgate.netkaust.edu.sa
Glycerol + Acetone → SolketalKinetic Modeling in Batch ReactorA reaction mechanism was hypothesized, and kinetic/thermodynamic parameters were determined. mdpi.com
1,3-Propanediol/Acetone BZ ReactionExperimental (Potentiometry)Empirical equations for induction and oscillation periods were established based on concentration and temperature. tubitak.gov.tr
2- rsc.orgnih.govDioxolan-2-ylidene-malononitrile + ChlorocarbeneDFT CalculationActivation enthalpies indicate the reaction is kinetically favored (ΔH‡ = 0.1 kcal/mol for the primary pathway). researchgate.net

Vii. Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "1-(1,3-Dioxolan-2-yl)acetone." By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of "this compound" in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a detailed map of the molecule's hydrogen framework. For "this compound," the expected signals would correspond to the methyl protons of the acetone (B3395972) moiety, the methylene (B1212753) protons adjacent to the carbonyl and dioxolane ring, the methine proton of the dioxolane ring, and the methylene protons within the dioxolane ring. The relative integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts would be characteristic of a carbonyl carbon, carbons of the dioxolane ring, and the methyl and methylene carbons of the acetone side chain.

Multinuclear NMR: While less common for this specific compound, multinuclear NMR techniques could be employed to study other nuclei if present, or to perform more advanced 2D experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

No specific experimental NMR data for "this compound" is readily available in the cited public literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. Additionally, C-O stretching vibrations from the dioxolane ring would be expected in the fingerprint region (around 1000-1200 cm⁻¹), and C-H stretching and bending vibrations from the alkyl portions of the molecule would also be present.

Specific experimental IR absorption data for "this compound" is not detailed in the publicly accessible scientific literature.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

MS and HRMS: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of "this compound" and, from that, its elemental formula (C₆H₁₀O₃).

GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is a common technique for identifying and quantifying volatile compounds like "this compound" in a mixture. The mass spectrum obtained would show the molecular ion peak and characteristic fragment ions.

ESI: Electrospray ionization (ESI) is a soft ionization technique often used for less volatile or thermally fragile molecules, and it is typically coupled with liquid chromatography.

While predicted mass spectral data exists, specific experimental fragmentation patterns for "this compound" are not widely reported in research literature.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating "this compound" from reaction mixtures or for determining its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a moderately polar compound like "this compound," reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). HPLC is particularly useful for monitoring the progress of reactions in which "this compound" is a reactant or product.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its likely volatility, "this compound" is well-suited for GC analysis. The compound would be vaporized and passed through a capillary column with a stationary phase. The retention time would depend on the compound's boiling point and its interaction with the stationary phase. Different types of detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), can be used for detection and quantification. GC is a valuable tool for assessing the purity of "this compound" and for analyzing its presence in complex mixtures.

Detailed experimental GC conditions and retention times for "this compound" have not been published in widely accessible scientific sources.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, versatile, and inexpensive analytical technique frequently employed to monitor the progress of organic reactions, such as the synthesis of this compound. libretexts.orgchemistryhall.com Its primary application in this context is to qualitatively track the consumption of starting materials and the concurrent formation of the product. researchgate.netyoutube.com

The synthesis of this compound typically involves the ketalization of a more polar precursor ketone with ethylene (B1197577) glycol. The principle of TLC separation is based on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel, a polar adsorbent) and a mobile phase (an organic solvent or solvent mixture). wisc.edu Due to the conversion of the polar ketone functional group into a less polar ketal, the product, this compound, is significantly less polar than its starting material.

This difference in polarity results in a distinct separation on the TLC plate. The less polar product travels further up the plate with the mobile phase, leading to a higher Retention Factor (Rf) value, while the more polar starting material adheres more strongly to the silica gel and has a lower Rf value. ualberta.ca By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting material standard, a chemist can visually assess the reaction's progression. rochester.edu The gradual disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicate a successful transformation.

For a typical analysis, a silica gel plate is used as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a nonpolar and a moderately polar solvent, such as a hexane/ethyl acetate (B1210297) mixture. chemistryhall.comresearchgate.net Since this compound does not possess a strong UV chromophore, visualization of the spots after elution is typically achieved using a chemical stain, such as potassium permanganate (B83412) or p-anisaldehyde solution, followed by gentle heating. chemistryhall.com

Table 1: Representative TLC Monitoring of this compound Synthesis

Reaction TimeObservation of Starting Material Spot (Lower Rf)Observation of Product Spot (Higher Rf)Inferred Status
0 hoursStrong intensityNot visibleReaction initiated
1 hourModerate intensityFaint intensityReaction proceeding
3 hoursFaint intensityStrong intensityReaction nearing completion
5 hoursNot visibleStrong intensityReaction complete

Elemental Analysis (EA)

Elemental Analysis (EA) is a destructive analytical technique that provides the mass percentages of the individual elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a sample. This data is fundamental for determining a compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. davidson.eduma.edu When combined with the molecular weight, which can be determined by mass spectrometry, the molecular formula can be definitively confirmed.

For this compound, with the known molecular formula C₆H₁₀O₃, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results are compared. In a research setting, a newly synthesized batch of the compound would be subjected to EA to verify its identity and assess its purity. A close correlation between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence that the target compound has been synthesized successfully and is free from significant impurities. nih.gov

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Mass Percentage (%)
CarbonC12.011672.06655.37%
HydrogenH1.0081010.0807.75%
OxygenO15.999347.99736.88%
Total 130.143 100.00%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. nih.gov This technique provides exact data on bond lengths, bond angles, and torsional angles, confirming the compound's constitution, configuration, and conformation.

A significant prerequisite for X-ray crystallographic analysis is the availability of a high-quality, single crystal of the compound. nih.gov As this compound is a liquid at standard temperature and pressure, obtaining a suitable crystal for analysis is not straightforward. The analysis would necessitate specialized techniques such as in-situ cryocrystallography, where the liquid sample is carefully frozen on the diffractometer in the hope of forming a single crystalline domain. ufl.edu Alternatively, a solid derivative of the molecule could be synthesized and crystallized.

Although no public crystal structure data is available for this compound itself, studies on other solid 1,3-dioxolane (B20135) derivatives have been successfully conducted. nih.govresearchgate.net A successful crystallographic analysis of this compound would provide definitive structural information. This includes the precise geometry of the acetone side chain and the conformation of the five-membered dioxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any significant intermolecular interactions.

Table 3: Potential Structural Parameters Obtainable from X-ray Crystallography

Parameter TypeSpecific Information Determined
Bond LengthsPrecise distances for all C-C, C-H, C-O bonds.
Bond AnglesExact angles for O-C-O, C-C-O, C-C-C, etc.
Molecular ConformationConformation of the 1,3-dioxolane ring (e.g., envelope, twist).
Torsional AnglesDihedral angles defining the spatial relationship between substituents.
Crystal PackingArrangement of molecules in the unit cell and intermolecular forces.

Viii. Biological Activity Research Focus on Mechanisms and Molecular Interactions

Investigation of Biomolecule-Ligand Interactions

There is no specific research available detailing the biomolecule-ligand interactions of 1-(1,3-Dioxolan-2-yl)acetone. However, studies on other molecules containing the 1,3-dioxolane (B20135) scaffold have elucidated specific interactions with biological targets. For instance, certain 1,3-dioxolane derivatives have been shown to interact with key receptors in the nervous and endocrine systems.

Adrenoceptors and Serotonin Receptors: A series of 1,3-dioxolane-based compounds were synthesized and evaluated for their interaction with α1-adrenoceptor subtypes and 5-HT1A receptors. It was found that replacing a phenyl ring on the dioxolane structure with a lactam or imide moiety led to an increased affinity for the 5-HT1A receptor nih.gov.

P-glycoprotein (ABCB1 Transporter): Apolar dioxolane derivatives of 20-hydroxyecdysone have been found to interact with the human ABCB1 transporter, which is involved in multi-drug resistance (MDR) in cancer cells. These compounds act as MDR modulators mdpi.com.

Cholinergic Receptors: Derivatives of 4-dimethylaminomethyl-1,3-dioxolane have been studied for their anticholinergic potency. Compounds with bulky substituents at the C-2 position of the dioxolane ring were found to have significant anticholinergic effects oup.com.

The ability of the oxygen atoms within the dioxolane ring to form hydrogen bonds is believed to contribute to enhanced ligand-target interactions and improved bioactivity in various derivatives researchgate.net.

Elucidation of Mechanisms of Biological Activity (e.g., Enzyme and Receptor Interactions, Influence on Metabolic Pathways)

For example, the ecdysteroid dioxolane derivative, 20-hydroxyecdysone 2,3;20,22-diacetonide, was identified as a promising lead compound for its ability to decrease the resistance of multi-drug resistant murine leukemia cells to the chemotherapeutic agent doxorubicin mdpi.com. This suggests a mechanism involving the modulation of the ABCB1 transporter's efflux pump activity. In another context, certain 1,3-dioxolane derivatives function as antagonists at α1-adrenoceptor subtypes, while others can act as partial agonists at the 5-HT1A receptor, indicating direct interaction with these receptors to elicit a biological response nih.gov.

Studies on Antiparasitic Activity

Currently, there is no available research data on the antiparasitic activity of this compound.

Research into Antimicrobial Properties (e.g., Antifungal, Antibacterial Activity)

While this compound itself has not been a specific subject of antimicrobial studies, the 1,3-dioxolane scaffold is a core component of many compounds with demonstrated antimicrobial properties. The antimicrobial activity of these derivatives is often associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance researchgate.net.

Antibacterial Activity: Numerous synthetic 1,3-dioxolane derivatives have been tested against various bacterial strains.

A study on newly synthesized chiral and racemic 1,3-dioxolanes showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net However, the tested compounds showed no activity against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis nih.gov.

Cyclic ketals and acetals (1,3-dioxolanes) substituted at the 2 and 4 positions of the ring have shown activity against both Gram-positive and Gram-negative bacteria researchgate.net.

Antifungal Activity: The 1,3-dioxolane ring is a key structural feature in several well-known antifungal agents.

Synthetic dioxolane conjugates have been studied extensively for their antifungal properties researchgate.net.

Biological screening of newly synthesized 1,3-dioxolanes demonstrated excellent antifungal activity against Candida albicans nih.govresearchgate.net.

The table below summarizes the antimicrobial activity of some tested 1,3-dioxolane derivatives, noting that these are not this compound but related compounds.

Bacterial/Fungal StrainActivity of Dioxolane DerivativesMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureusActive625–1250
Staphylococcus epidermidisActiveN/A
Enterococcus faecalisActive (some derivatives)625
Pseudomonas aeruginosaActive (some derivatives)N/A
Escherichia coliInactiveN/A
Klebsiella pneumoniaeInactiveN/A
Proteus mirabilisInactiveN/A
Candida albicansExcellent ActivityN/A

Data sourced from a study on newly synthesized chiral and racemic 1,3-dioxolanes nih.gov.

Research on Plant Growth Regulation

There is no direct evidence to suggest that this compound acts as a plant growth regulator. However, related compounds have been included in formulations for agricultural use. A patent describes a liquid solution for treating plants that contains a plant growth regulator (like gibberellin A3) and a polar aprotic solvent, which can include 1,3-dioxolan-4-yl-methanol compounds google.com. In this context, the dioxolane derivative serves as a solvent rather than the active plant growth-regulating agent. Plant Growth Regulators (PGRs) are typically hormones or their synthetic analogues, such as auxins and gibberellins, that influence plant development mdpi.com.

Exploration of Structure-Activity Relationships within Dioxolane-Containing Compounds

The biological activity of compounds containing a 1,3-dioxolane ring is highly dependent on the nature and stereochemistry of the substituents attached to the ring. This forms the basis of structure-activity relationship (SAR) studies.

Role of Stereochemistry: The absolute configuration of chiral centers within dioxolane derivatives can be critical for their biological activity. For example, in a study of anticholinergic dioxolans, the configurational selectivity was found to depend primarily on the configuration at the C-2 position of the ring oup.com.

Impact of Bulky Groups: For certain activities, the size and nature of substituent groups are paramount. In the case of anticholinergic 1,3-dioxolanes, derivatives with two bulky substituents at the C-2 position exhibited potencies comparable to atropine oup.com.

The table below outlines key SAR findings for the 1,3-dioxolane class of compounds.

Structural FeatureInfluence on Biological ActivityExample Activity
Substituents at C-2, C-4, C-5Type of group (aryl, alkyl, etc.) determines the spectrum of activity.Antifungal, Antibacterial, Antiviral nih.gov
Bulky groups at C-2Can significantly increase potency.Anticholinergic oup.com
Stereochemistry at C-2Primarily determines configurational selectivity for the target.Anticholinergic oup.com
Hydrophilic-hydrophobic balanceCrucial for interaction with cell structures and overall efficacy.Antimicrobial researchgate.net
Lactam or Imide MoietyCan modulate receptor selectivity.α1-adrenoceptor / 5-HT1A receptor binding nih.gov

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(1,3-Dioxolan-2-yl)acetone in laboratory settings?

  • Methodology :

  • Acetylation of Dioxolane Derivatives : React 1,3-dioxolane derivatives (e.g., 4-ethenyl-1,3-dioxolan-2-one) with acetylating agents like acetic anhydride under controlled conditions. This approach leverages the reactivity of the dioxolane ring for functionalization .
  • Protection-Deprotection Strategies : Use acetone as a precursor and introduce the dioxolane moiety via acid-catalyzed cyclization with diols (e.g., ethylene glycol). Monitor reaction progress via TLC or GC-MS to optimize yield .
    • Key Considerations : Optimize temperature (40–60°C) and catalyst (e.g., p-toluenesulfonic acid) to minimize side reactions like over-acetylation or ring-opening .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1H NMR to identify protons on the dioxolane ring (δ 4.0–5.0 ppm) and the acetone methyl groups (δ 2.1–2.3 ppm). 13C^{13}C NMR distinguishes carbonyl carbons (δ 200–210 ppm) and dioxolane ring carbons (δ 60–100 ppm) .
  • IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm1^{-1}) and dioxolane ether linkages (C-O-C stretches at 1000–1250 cm1^{-1}) .
  • Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 130–150 for the parent ion) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate waste solvents (e.g., acetone, dioxolane derivatives) and store in approved containers for professional disposal .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How can researchers purify this compound effectively?

  • Methodology :

  • Distillation : Use fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the compound from byproducts .
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to separate impurities. Monitor elution via UV-Vis .

Q. What factors influence the stability of this compound under storage conditions?

  • Methodology :

  • Moisture Sensitivity : Store in anhydrous environments (desiccators with silica gel) to prevent hydrolysis of the dioxolane ring .
  • Temperature : Keep at 2–8°C in amber glass vials to avoid thermal degradation or photochemical reactions .

Advanced Research Questions

Q. How does the dioxolane ring influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • Mechanistic Studies : Use DFT calculations to model electron density distribution around the carbonyl group. Compare reactivity with non-dioxolane ketones (e.g., acetone) to assess steric/electronic effects .
  • Kinetic Analysis : Perform nucleophilic additions (e.g., Grignard reactions) under varying conditions (polar vs. non-polar solvents) and track rate constants via HPLC .

Q. What role does this compound play in multi-step organic syntheses?

  • Methodology :

  • Protecting Group Applications : Utilize the dioxolane moiety to protect carbonyl groups during oxidation/reduction steps. Deprotect using acidic hydrolysis (e.g., HCl/THF) .
  • Heterocycle Synthesis : React with hydrazines to form oxazolidinones, monitored by 15N^{15}N-NMR to confirm regioselectivity .

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

  • Methodology :

  • Molecular Dynamics Simulations : Model transition states for enantioselective reactions (e.g., asymmetric aldol additions) to predict dominant stereoisomers .
  • Docking Studies : Analyze interactions with chiral catalysts (e.g., proline derivatives) to optimize enantiomeric excess (ee) .

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

  • Methodology :

  • Palladium Catalysis : Screen Pd(0)/Pd(II) complexes (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura couplings. Use 31P^{31}P-NMR to track ligand effects .
  • Photoredox Catalysis : Explore visible-light-driven reactions with Ru(bpy)32+_3^{2+} to activate C-H bonds adjacent to the dioxolane ring .

Q. How can advanced spectroscopic techniques resolve data contradictions in structural assignments?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1H^1H NMR by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Determine absolute configuration of chiral derivatives (e.g., 4-substituted dioxolanes) to validate stereochemical assignments .

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